

# density functional theory DFT optimization doxepin hydrochloride

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## Compound Focus: Doxepin Hydrochloride

CAS No.: 1229-29-4

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## Crystal Structure and DFT Optimization

The crystal structure of **doxepin hydrochloride** has been resolved using high-quality synchrotron X-ray powder diffraction data. This structure was subsequently optimized using Density Functional Theory (DFT) methods [1] [2].

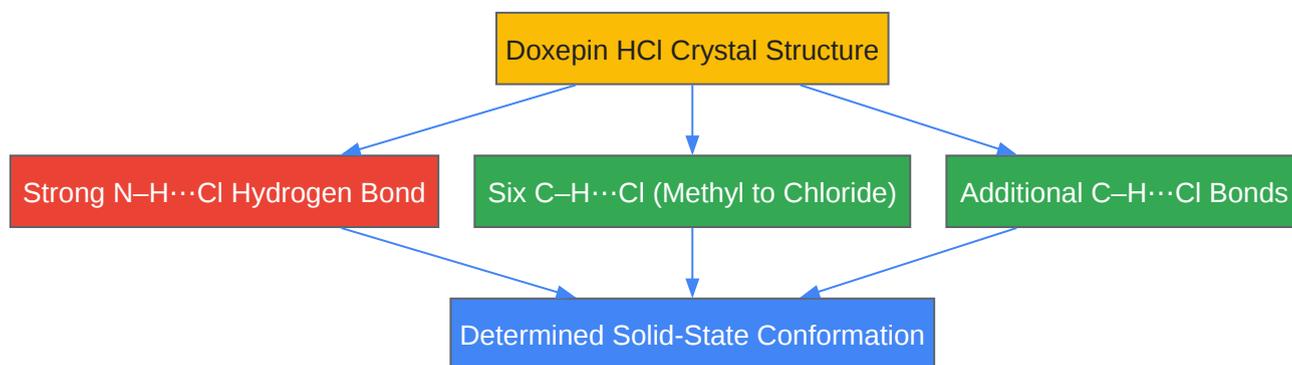
The table below summarizes the key crystallographic data for (E)-**doxepin hydrochloride** and the role of DFT optimization:

Property	Description / Value
Crystal System	Monoclinic [2]
Space Group	P2 <sub>1</sub> /a (#14) [2]
Lattice Parameters	$a = 13.78488(7) \text{ \AA}$ , $b = 8.96141(7) \text{ \AA}$ , $c = 14.30886(9) \text{ \AA}$ , $\beta = 96.5409(5)^\circ$ [2]
Unit Cell Volume	1756.097(12) $\text{\AA}^3$ [2]
Molecules per Unit Cell (Z)	4 [2]

Property	Description / Value
Key DFT Role	Geometry optimization of the refined crystal structure [3] [2]
Agreement (Rietveld vs. DFT)	Root-mean-square Cartesian displacement of <b>0.122 Å</b> , indicating high precision [1]
Powder Diffraction File Entry	00-066-1613 [2]

## Key Intermolecular Interactions

The DFT-optimized structure confirms that the solid-state conformation of **doxepin hydrochloride** is largely determined by a network of hydrogen bonds [1] [2].



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The most prominent interaction is a **strong, discrete hydrogen bond** between the protonated nitrogen atom (N-H<sup>+</sup>) in the doxepin molecule and the chloride anion (Cl<sup>-</sup>) [1] [2]. This is further stabilized by multiple weaker **C-H...Cl hydrogen bonds** involving methyl groups, methylene groups, and a vinyl proton from the drug molecule, which collectively form a stabilizing network around the chloride ions [2].

Quantum chemical calculations suggest that the observed solid-state conformation has a slightly higher energy than a isolated molecule's local minimum, indicating that these intermolecular interactions, largely governed by electrostatic attractions, are crucial for determining the final packed structure [1].

## Broader Pharmaceutical Research Context

DFT optimization is a powerful tool in pharmaceutical sciences, and its application to doxepin is part of a broader research trend.

- **Improving Drug Properties:** Research shows that forming supramolecular complexes between tricyclic antidepressants like doxepin and  **$\beta$ -cyclodextrin** can enhance drug stability, increase bioavailability, and reduce side effects [4]. In these studies, **DFT calculations are used to understand the inclusion topology and the intermolecular forces** (like C–H $\cdots\pi$  interactions) that stabilize the complex, providing an atomistic understanding that complements experimental data from X-ray diffraction [4].
- **A Validated Methodology:** The close agreement (0.122 Å) between the Rietveld-refined and DFT-optimized structures of **doxepin hydrochloride** validates the use of DFT for studying complex pharmaceutical compounds, especially when high-quality single crystals are difficult to obtain [1] [2]. A 2022 review confirms that DFT is a well-established and reliable method for modeling cyclodextrin complexes, capable of predicting stable conformations and thermodynamic properties [5].

## Experimental Protocols & Data Sources

For researchers seeking to replicate or understand this work, the following methodologies and data sources are crucial.

- **Primary Data Source:** The high-quality powder diffraction data was collected using **synchrotron X-ray powder diffraction** [1] [2].
- **Structure Solution & Refinement:** The crystal structure was solved from this powder data and refined using the **Rietveld method** [1] [2].
- **Reference Data:** The final powder diffraction pattern has been deposited in the International Centre for Diffraction Data (ICDD) Powder Diffraction File (PDF) under entry **00-066-1613** [2].

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## References

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To cite this document: Smolecule. [density functional theory DFT optimization doxepin hydrochloride]. Smolecule, [2026]. [Online PDF]. Available at:  
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